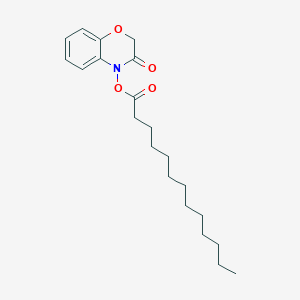

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

918639-56-2 |

|---|---|

Molecular Formula |

C21H31NO4 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(3-oxo-1,4-benzoxazin-4-yl) tridecanoate |

InChI |

InChI=1S/C21H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)26-22-18-14-12-13-15-19(18)25-17-20(22)23/h12-15H,2-11,16-17H2,1H3 |

InChI Key |

LSLFWVHUYPATBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Method A: Reaction of 2-Aminophenol with Chloroacetyl Chloride

Reagents :

- 2-Aminophenol

- Chloroacetyl chloride

- Triethylamine

- Dichloromethane

-

- Dissolve 2-aminophenol in dichloromethane.

- Add chloroacetyl chloride dropwise while stirring.

- Introduce triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.

- Allow the reaction to proceed at room temperature for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, extract the product and purify it through recrystallization from ethanol.

Method B: Esterification with Tridecanoic Acid

Reagents :

- Previous product from Method A

- Tridecanoic acid

- Dicyclohexylcarbodiimide (DCC)

- Dimethylformamide (DMF)

-

- Dissolve the benzoxazinone intermediate in DMF.

- Add tridecanoic acid and DCC to facilitate ester formation.

- Stir the mixture at elevated temperatures (around 60°C) for several hours.

- After completion, filter off dicyclohexylurea byproducts and precipitate the product by adding water.

- Collect the precipitate by filtration and dry it.

Summary of Reaction Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Step 1 | Dichloromethane + Triethylamine | Solvent and base for chlorination |

| Step 2 | Chloroacetyl chloride | Acylation agent |

| Step 3 | DCC + DMF | Activation of carboxylic acid for esterification |

The final product, 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one, can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of specific functional groups.

Mass Spectrometry (MS) : Assists in determining the molecular weight and confirming the molecular formula.

Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.

Characterization Data

| Technique | Observations |

|---|---|

| NMR | Peaks corresponding to aromatic protons and aliphatic chain protons |

| MS | Molecular ion peak at m/z corresponding to expected molecular weight |

| IR | Absorption bands indicating carbonyl (C=O) and hydroxyl (O-H) groups |

The synthesis of 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves a strategic combination of acylation and esterification reactions utilizing readily available reagents under controlled conditions. The methods outlined provide a robust framework for producing this compound, which holds potential for further pharmacological exploration due to its structural characteristics and biological activity.

Chemical Reactions Analysis

Types of Reactions

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core, especially at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxazinones with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Optimization: Microwave-assisted synthesis () and Fe/acetic acid cyclization () improve yields for benzoxazinones, though tridecanoyloxy derivatives may require specialized acylating agents .

- Structure-Activity Relationships (SAR) :

Biological Activity

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one, also known as Tridec-D-DIBOA, is a derivative of the benzoxazinone family, which has garnered attention for its potential biological activities. This compound is particularly noted for its roles in anti-inflammatory responses and as a natural herbicide. This article delves into its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2H-1,4-benzoxazin-3(4H)-one with tridecanoyl chloride. The process can be optimized using various reaction conditions to enhance yield and purity.

Anti-inflammatory Properties

Research has demonstrated that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant anti-inflammatory effects. A study highlighted that these compounds activate the Nrf2-HO-1 signaling pathway, effectively reducing lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells .

Key Findings:

- Activation of Nrf2-HO-1 Pathway: This pathway is crucial for cellular defense against oxidative stress.

- Reduction in Cytokine Production: Compounds significantly decreased transcription levels of inflammation-related enzymes like iNOS and COX-2.

Herbicidal Activity

Benzoxazinones are recognized for their herbicidal properties. Tridec-D-DIBOA has been studied for its potential as a natural herbicide model. Its structure allows it to act effectively against various plant species by inhibiting germination and growth through allelopathic mechanisms .

The biological activity of Tridec-D-DIBOA can be attributed to its structural characteristics that allow interaction with specific molecular targets involved in inflammatory responses and herbicidal activity.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the efficacy of 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one:

- Microglial Cell Study:

- Herbicidal Efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.